molecular formula C14H21BN2O3S B14781853 2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide

2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide

Cat. No.: B14781853
M. Wt: 308.2 g/mol
InChI Key: OCAMBVKPQGUJLU-UHFFFAOYSA-N
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Description

2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide is an organic compound that features both borate and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide typically involves nucleophilic and amidation reactions. One common method is the Miyaura borylation reaction, followed by sulfonylation . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines .

Mechanism of Action

The mechanism of action for 2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide involves its interaction with molecular targets through its borate and sulfonamide groups. These interactions can lead to the inhibition of enzymes or the formation of stable complexes with other molecules . The pathways involved often include nucleophilic attack sites, as indicated by the molecular electrostatic potential .

Properties

Molecular Formula

C14H21BN2O3S

Molecular Weight

308.2 g/mol

IUPAC Name

2-methylsulfanyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide

InChI

InChI=1S/C14H21BN2O3S/c1-13(2)14(3,4)20-15(19-13)11-8-10(6-7-16-11)17-12(18)9-21-5/h6-8H,9H2,1-5H3,(H,16,17,18)

InChI Key

OCAMBVKPQGUJLU-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)CSC

Origin of Product

United States

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